8-Bromo-2,6-dichloro-9H-purine
Description
Significance of the Purine (B94841) Scaffold in Medicinal Chemistry and Organic Synthesis
The purine ring system, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of medicinal chemistry. rsc.orgnih.gov Purines are ubiquitous in nature, forming the basis of essential biomolecules like the nucleic acids adenine (B156593) and guanine. rsc.orgontosight.ai This inherent biological relevance makes the purine scaffold a privileged structure in drug discovery. rsc.orgresearchgate.net
The versatility of the purine core allows for extensive chemical modifications at various positions (2, 6, 8, and 9), leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. rsc.orgjst.go.jp These derivatives have been successfully developed into drugs for treating a multitude of diseases, including cancer, viral infections, and inflammatory conditions. nih.govontosight.ai The ability of the purine structure to interact with numerous biological targets, such as enzymes and receptors, underpins its importance as a lead compound for drug development. nih.govontosight.ai
In organic synthesis, purines serve as valuable building blocks for the construction of more complex molecules. smolecule.com The reactivity of the purine ring system allows for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for high-throughput screening. rsc.orgresearchgate.net
Overview of Halogenated Purine Derivatives as Research Targets
The introduction of halogen atoms into the purine scaffold has proven to be a highly effective strategy in medicinal chemistry. tandfonline.com Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance the biological activity and target selectivity of the compound. tandfonline.com
Halogenated purines are a well-established class of compounds with diverse therapeutic applications. evitachem.com They are known to exhibit a range of biological activities, including potential anticancer properties. evitachem.com The presence of halogens can facilitate key interactions with biological targets, such as forming halogen bonds that contribute to the stability of protein-ligand complexes. tandfonline.com
The strategic placement of different halogens (e.g., chlorine, bromine) at various positions on the purine ring allows for fine-tuning of the molecule's properties. This has led to the development of numerous halogenated purine derivatives as potent and selective inhibitors of various enzymes and receptors, making them crucial tools in both basic research and drug discovery. nih.gov
Scope and Academic Relevance of 8-Bromo-2,6-dichloro-9H-purine Investigations
This compound serves as a key intermediate and a research tool in several areas of chemical and biological science. Its unique substitution pattern, with halogens at the 2, 6, and 8 positions, provides multiple reactive sites for further chemical modification. smolecule.com
Key Research Applications:
Medicinal Chemistry: It is a valuable starting material for the synthesis of novel purine derivatives with potential therapeutic applications. smolecule.com The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com The bromine atom at the 8-position can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create more complex molecular architectures. smolecule.com
Chemical Biology: The compound and its derivatives are utilized as chemical probes to study the function of purine-binding proteins and enzymes. evitachem.com By observing the effects of these compounds on cellular processes, researchers can gain insights into the roles of specific biological pathways.
Drug Discovery: Derivatives of this compound have been investigated for their potential as anticancer agents. smolecule.com Research has shown that related compounds can inhibit the proliferation of cancer cells and induce apoptosis. smolecule.comnih.gov
The academic relevance of this compound lies in its utility as a versatile building block for creating diverse chemical libraries. These libraries are then used to explore structure-activity relationships and identify novel compounds with desired biological activities. The continued investigation of this and similar halogenated purines contributes significantly to the advancement of medicinal chemistry and the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5HBrCl2N4 |
|---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
8-bromo-2,6-dichloro-7H-purine |
InChI |
InChI=1S/C5HBrCl2N4/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H,9,10,11,12) |
InChI Key |
MPAHKAKCKLJXBV-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2,6 Dichloro 9h Purine and Its Direct Precursors
Strategies for Purine (B94841) Ring Halogenation and Functionalization
The core of synthesizing 8-Bromo-2,6-dichloro-9H-purine lies in the strategic halogenation of the purine ring. This involves the introduction of bromine at the C-8 position and chlorine atoms at the C-2 and C-6 positions.
The direct bromination of 2,6-dichloropurine (B15474) is a key step in the synthesis of the target compound. This electrophilic substitution reaction is directed to the electron-rich C-8 position of the purine nucleus. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable organic solvent. masterorganicchemistry.comwikipedia.org This reagent offers a convenient and solid source of electrophilic bromine. wikipedia.org The reaction is an example of electrophilic aromatic bromination, a foundational method for preparing aryl bromides which are valuable intermediates in organic synthesis. nih.gov The purine ring, being an aromatic heterocyclic system, is susceptible to such electrophilic attack, particularly at the C-8 position which is activated by the lone pairs of the adjacent nitrogen atoms. nih.gov
The precursor, 2,6-dichloropurine, is itself a vital intermediate. acs.orgnih.gov Its synthesis is most commonly achieved through the chlorination of xanthine (B1682287) (2,6-dihydroxypurine). acs.orgchemicalbook.comgoogle.com This process typically involves heating xanthine with a chlorinating agent such as pyrophosphoryl chloride or, more commonly, phosphorus oxychloride (POCl3). acs.orgchemicalbook.comgoogle.com The reaction with POCl3 is often conducted at reflux, sometimes in the presence of a weak nucleophilic organic base like an amidine or guanidine (B92328) base to facilitate the reaction. acs.orgsemanticscholar.org This direct chlorination of xanthine provides a facile and industrially viable route to 2,6-dichloropurine. acs.orgsemanticscholar.org Other starting materials for the synthesis of 2,6-dichloropurine include hypoxanthine, 6-chloropurine (B14466), and 2,6-dithiopurine. chemicalbook.com The regioselectivity of the chlorination at the 2 and 6 positions is dictated by the structure of the xanthine precursor, where the hydroxyl groups are converted to the corresponding chloro substituents.
Advanced Synthetic Routes and Reaction Conditions
To enhance the efficiency and sustainability of this compound synthesis, researchers have focused on optimizing reaction conditions and exploring advanced synthetic technologies.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of purines at the C-8 position. researchgate.netnih.gov It is favored for its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine during the reaction, which can improve selectivity and reduce side reactions. masterorganicchemistry.com The reaction is typically carried out in an inert solvent, and the progress can be monitored using standard chromatographic techniques. The use of NBS is a hallmark of modern organic synthesis for introducing bromine into various organic molecules, including in allylic and benzylic brominations. wikipedia.org
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |
| 2,6-Dichloropurine | NBS | Acetonitrile (B52724) | Not specified | This compound | Not specified |
| 2,6,9-Trisubstituted purines | Pyridinium tribromide | Not specified | Not specified | 8-Bromo-2,6,9-trisubstituted purines | High |
| Purine Nucleosides | Br2 in glacial AcOH/NaOAc | Acetic Acid/Sodium Acetate (B1210297) | Not specified | C-8 Brominated Purine Nucleosides | Not specified |
The choice of solvent and reaction temperature are critical parameters that significantly influence the outcome of the synthesis. For the C-8 bromination of 2,6-dichloropurine, solvents such as acetonitrile are commonly employed. The temperature is often elevated to ensure a reasonable reaction rate. For the chlorination of xanthine to 2,6-dichloropurine using phosphorus oxychloride, the reaction is typically run at reflux. acs.org In some procedures, pyridine (B92270) is used as a solvent and the reaction is heated to high temperatures in a pressurized vessel. guidechem.com The optimization of these conditions is essential for maximizing the yield and purity of the desired product while minimizing the formation of byproducts.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including purine derivatives. mdpi.comrsc.org The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. For instance, the synthesis of 2,6-diamino-substituted purine derivatives from 2,6-dichloropurine has been efficiently carried out using microwave heating. nih.gov Similarly, the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines has been achieved using microwave-assisted chemistry. nih.gov While specific reports on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technology to similar purine syntheses suggests its high potential for enhancing the efficiency of this process. nih.govnih.gov
Preparation of Radiosynthetically Labelled this compound Analogs
The development of radiolabeled purine analogs is essential for their use as tracers in various biochemical and pharmacological studies. A key example is the synthesis of Carbon-14 ([¹⁴C]) labeled 2,6-dichloro-9H-purine, a close structural analog and potential precursor to other substituted purines. This process allows for the tracking and quantification of the molecule in biological systems.
The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine has been described, providing a method for introducing a radiolabel at the C8 position of the purine ring. researchgate.net The reaction involves the cyclization of a diaminopyrimidine precursor with a radiolabeled one-carbon source. researchgate.net Specifically, 4,5-diamino-2,6-dichloropyrimidine serves as the starting material. researchgate.net This precursor is reacted with triethyl[¹⁴C]orthoformate, which provides the labeled carbon atom that will become the C8 of the purine core. researchgate.net
The reaction is conducted in acetonitrile at a temperature of 90°C, utilizing methanesulfonic acid as a catalyst to facilitate the ring closure. researchgate.net This method successfully produces [8-¹⁴C]-2,6-dichloro-9H-purine with a high radiochemical yield of 84%. researchgate.net The resulting radiolabeled purine is a valuable precursor for the synthesis of more complex molecules, such as ¹⁴C-labeled nucleosides for drug development research. researchgate.net For instance, its subsequent reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose can produce the corresponding radiolabeled nucleoside, [8-¹⁴C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine, with a high yield and a radiochemical purity exceeding 98%. researchgate.net
Table 1: Radiosynthesis of [8-¹⁴C]-2,6-dichloro-9H-purine researchgate.net
| Precursor | Reagent | Catalyst | Solvent | Temperature | Product | Radiochemical Yield |
|---|
Chemical Reactivity and Derivatization Strategies of 8 Bromo 2,6 Dichloro 9h Purine
Nucleophilic Substitution Reactions at C-2 and C-6 Positions
The chlorine atoms at the C-2 and C-6 positions of 8-Bromo-2,6-dichloro-9H-purine are susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. smolecule.comevitachem.com This reactivity allows for the synthesis of a wide array of purine (B94841) derivatives with modified biological properties. smolecule.com
Amination and Alkoxylation Pathways for Halogen Displacement
The chlorine atoms at both the C-2 and C-6 positions can be displaced by various nucleophiles, including amines and alcohols, through amination and alkoxylation reactions, respectively. smolecule.com These reactions are fundamental in creating libraries of substituted purine compounds. For instance, treatment with different amines can introduce a variety of amino groups at these positions. Similarly, reaction with alcohols or alkoxides leads to the formation of ether linkages.
A common method for synthesizing intermediates involves a nucleophilic substitution reaction of the starting materials with different diamines in n-butanol. jst.go.jp In some cases, the substitution of an aromatic amine at the C-2 position is catalyzed by trifluoroacetic acid (TFA). jst.go.jp
Regioselectivity and Mechanistic Aspects of Nucleophilic Aromatic Substitution (SNAr)
In di- or trihalogenated purines, nucleophilic aromatic substitution (SNAr) reactions often proceed with chemo- and regioselectivity. researchgate.net The C-6 position of the purine ring is generally the most reactive towards nucleophilic attack. researchgate.net This regioselectivity is a critical aspect in the strategic synthesis of specifically substituted purine derivatives.
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). The electron-withdrawing nature of the nitrogen atoms in the purine ring system facilitates this reaction by stabilizing the anionic intermediate.
For 2,6-dihalopurines, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid results in the selective formation of 9-benzyl-2-chloro-6-phenylpurine, highlighting the greater reactivity of the C-6 position. researchgate.net
Cross-Coupling Methodologies for C-C Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl, alkenyl, and alkyl groups onto the purine scaffold. smolecule.comresearchgate.net
Suzuki-Miyaura Coupling for Aryl and Alkenyl Purine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for creating C-C bonds by coupling the halogenated purine with aryl or vinyl boronic acids. smolecule.com This reaction is instrumental in synthesizing more complex purine structures. smolecule.com For instance, this compound can serve as a substrate in Suzuki-Miyaura reactions to couple with various boronic acids. smolecule.com
The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated purines has been demonstrated. For example, the reaction of 8-bromo-6-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with phenylboronic acid under anhydrous conditions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base regioselectively yields the 8-bromo-6-phenylpurine derivative. cas.cz
| Reactants | Catalyst/Base | Product | Yield | Reference |
| 8-bromo-6-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 8-bromo-6-phenylpurine derivative | 56% | cas.cz |
| 8-bromo-6-iodo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, 3.6 equiv. Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6,8-diphenylpurine | 83% | cas.cz |
Exploration of Other Transition Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions like Stille, Negishi, and Sonogashira couplings are also employed for the functionalization of the purine core. researchgate.net These methods allow for the introduction of a diverse range of substituents, including alkyl, alkenyl, alkynyl, aryl, and hetaryl groups, at various positions of the purine ring. researchgate.net
Functionalization at the N-9 Position of the Purine Ring System
The N-9 position of the purine ring is another key site for derivatization, often achieved through alkylation reactions. Alkylation of the purine nitrogen can significantly influence the compound's biological activity and physical properties.
For instance, 2,6-dichloro-9H-purine can be reacted with ethyl 4-bromobutanoate or ethyl 8-bromooctanoate in the presence of K₂CO₃ in DMF to introduce an alkyl chain at the N-9 position. jst.go.jp This is a common strategy to create a linker for attaching other functional moieties. The alkylation of purines, typically carried out with an alkyl halide in the presence of a base, can sometimes lead to a mixture of N-7 and N-9 alkylated products, with the N-9 isomer often being the major product. researchgate.net
| Starting Material | Reagent | Base/Solvent | Product | Reference |
| 2,6-dichloro-9H-purine | Ethyl 4-bromobutanoate | K₂CO₃ / DMF | N-9 alkylated product | jst.go.jp |
| 2,6-dichloro-9H-purine | Ethyl 8-bromooctanoate | K₂CO₃ / DMF | N-9 alkylated product | jst.go.jp |
N-Alkylation and N-Arylation Approaches (e.g., Chan-Lam Coupling, Mitsunobu Reaction)
The derivatization of the purine core at the N9 position is a common strategy for modulating biological activity. Several methods have been developed for the N-alkylation and N-arylation of the 2,6-dichloropurine (B15474) scaffold.
N-Arylation: The Chan-Lam coupling reaction provides an effective route for the N-arylation of purines. thieme-connect.comorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves reacting the purine with an arylboronic acid in the presence of a copper(II) salt, a base, and often a ligand. thieme-connect.comalfa-chemistry.com For instance, the reaction of 2,6-dichloropurine with various arylboronic acids using copper(II) acetate (B1210297) and a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding N9-aryl-2,6-dichloropurines. thieme-connect.comchem-soc.si This method is noted for its high regioselectivity for the N9 position over the N7 position, often in ratios exceeding 9:1. thieme-connect.com The reaction tolerates a range of functional groups on the arylboronic acid and can be performed under relatively mild, often aerobic, conditions. organic-chemistry.orgalfa-chemistry.com Nickel-based catalytic systems have also been explored as a cost-effective alternative to copper for these transformations. organic-chemistry.org
N-Alkylation: The Mitsunobu reaction is a reliable method for the N-alkylation of purines using a variety of alcohols. ub.eduresearchgate.net This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For example, 2,6-dichloropurine can be condensed with alcohols like 1-propanol (B7761284) via the Mitsunobu reaction to afford the N9-alkylated product. nih.govtandfonline.com While effective, this method can sometimes require long reaction times. ub.edu
A more common approach for N-alkylation involves the direct reaction of the purine with alkyl halides in the presence of a base. rsc.orgub.edu Bases such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) are frequently used. asianpubs.org Studies have shown that microwave-assisted alkylation of 2,6-dichloropurine can improve yields and reduce reaction times compared to classical heating. ub.edu
Table 1: Selected Conditions for N-Alkylation and N-Arylation of Dichloropurine Scaffolds
| Reaction Type | Substrate | Reagents | Conditions | Product | Yield | Citation |
| N-Arylation | 2,6-Dichloropurine | Phenylboronic acid, Cu(OAc)₂, Et₃N | CH₂Cl₂, rt, air | N9-Phenyl-2,6-dichloropurine | >90% (N9/N7 > 9:1) | thieme-connect.com |
| N-Alkylation (Mitsunobu) | 2,6-Dichloropurine | 1-Propanol, PPh₃, DEAD | THF | N9-Propyl-2,6-dichloropurine | - | nih.gov |
| N-Alkylation | 2,6-Dichloropurine | Isopropyl alcohol, PPh₃, DIAD | THF | N9-Isopropyl-2,6-dichloropurine | - | researchgate.net |
| N-Alkylation | 2,6-Dichloropurine | Methyl iodide, (Bu)₄NOH | Acetonitrile (B52724), MW, 60°C, 30 min | N9-Methyl-2,6-dichloropurine | High | ub.edu |
| N-Alkylation | 2,6-Dichloropurine | Benzyl bromide, K₂CO₃ | DMF | N9-Benzyl-2,6-dichloropurine | - | asianpubs.org |
Note: Yields and specific conditions can vary based on the specific reagents and reaction scale.
Stereochemical Considerations in N-9 Derivatization
The regiochemical outcome of alkylation is influenced by several factors, including the nature of the electrophile, the solvent, the base, and the substituents on the purine ring itself. ub.eduresearchgate.net Research has shown that strategic modification of the purine scaffold can be used to direct alkylation specifically to the N9 position. A notable strategy involves the introduction of a sterically demanding group at the C6 position of the purine. acs.org For example, introducing a 6-(2-butylimidazol-1-yl) substituent on a 2-chloropurine creates a conformation where the azole ring shields the N7 position. acs.org This steric hindrance effectively blocks the approach of alkylating agents, leading to exclusive or highly selective alkylation at the N9 position. acs.org In contrast, when the C6 substituent is less bulky or oriented differently, a mixture of N7 and N9 isomers is often produced. acs.org
The choice of alkylating agent also plays a role. For instance, using methyl iodide for the methylation of 2,6-dichloropurine can lead to N9 selectivity, whereas methyl chloride may result in a mixture of N7 and N9 products. ub.edu Furthermore, methods employing supramolecular chemistry, such as using β-cyclodextrin as a host molecule, have been shown to block the N7 position and promote highly regioselective N9 alkylation in aqueous media. researchgate.net
Other Significant Chemical Transformations
Direct C-H Cyanation of Purine Scaffolds at C-8 Position
While this compound is already functionalized at C8, a significant transformation for the broader purine class is the direct cyanation of the C8-H bond. This modern synthetic method bypasses the need for pre-halogenated purines to introduce a cyano group at the C8 position. mdpi.comresearchgate.net The reaction is typically achieved through a sequential process involving activation of the purine with triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comdp.tech A subsequent base-mediated elimination completes the transformation. mdpi.com
This C-H functionalization occurs with high regioselectivity at the electron-rich C8 position of the imidazole (B134444) ring, affording 8-cyanated purine derivatives in moderate to excellent yields. mdpi.commdpi.com The reaction demonstrates good functional group tolerance, with various substituents at other positions of the purine ring being well-accommodated. mdpi.com The resulting 8-cyano group is a versatile handle for further chemical modifications, enabling its conversion into amides, imidates, and other heterocyclic systems. mdpi.com
Cyclization and Fused Ring System Formation
The halogen substituents on this compound serve as excellent handles for constructing fused polycyclic systems through intramolecular cyclization reactions. These reactions are powerful tools for creating complex, rigid molecular architectures.
One prominent strategy involves palladium-catalyzed intramolecular C-H activation and annulation. snnu.edu.cnorganic-chemistry.org For instance, a purine derivative with an appropriately positioned aryl or alkyl halide tether can undergo cyclization to form new rings fused to the purine core. mdpi.com Palladium catalysts can mediate the formation of a C-C bond between the purine ring and the tethered group, leading to diverse heterocyclic systems. nih.govnih.gov For example, N-propargyl-adenine derivatives can undergo copper-catalyzed intramolecular cyclization to yield fluorescent purine-fused tricyclic products. acs.org
Another approach involves the transformation of the 8-bromo substituent. For example, amination of 8-bromopurine derivatives followed by intramolecular cyclocondensation can lead to the formation of fused imidazo[2,1-f]purine systems. rsc.org Similarly, oxidative cyclization of Schiff bases derived from 8-aminopurines using reagents like diacetoxyiodobenzene (B1259982) can produce triazolo[5,1-b]purines, which are condensed purine derivatives. mdpi.com
Oxidative Transformations and Radical Chemistry
The purine ring system can participate in oxidative transformations and is susceptible to attack by radical species. The hydroxyl radical (HO•), a highly reactive oxygen species, is known to react with purine nucleosides, leading to products such as 8-oxo derivatives and cyclopurine lesions. tandfonline.com The presence of oxygen can influence the reaction pathways, favoring the formation of base-derived peroxyl radicals. tandfonline.com
Radical-mediated reactions provide alternative pathways for functionalizing the purine scaffold. The Minisci reaction, a classic example of radical chemistry, has been adapted for the direct C-H amidation of purines. acs.org This metal-free method uses a persulfate salt to generate a carbamoyl (B1232498) radical from an oxamic acid precursor. acs.org The radical then adds to the electron-deficient positions of the purine ring, providing a direct route to amidated purines. acs.org
Furthermore, radical conditions can be employed for halogenation. The bromination of purines at the C8 position can be achieved using radical initiators. researchgate.net It has also been observed that under certain bromination conditions, selective oxidative transformations can occur on substituents of the purine ring, such as the oxidation of alkylamino groups. researchgate.netresearchgate.net These radical-based methods offer complementary reactivity to traditional ionic pathways for modifying the purine core.
Advanced Spectroscopic Characterization and Computational Investigations of 8 Bromo 2,6 Dichloro 9h Purine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For substituted purine (B94841) systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment of proton (¹H) and carbon (¹³C) signals.
While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment and number of different nuclei, 2D techniques are required for unequivocal structural assignment of complex molecules like halogenated purines. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. It is fundamental for assigning which protons are attached to which carbons in the purine scaffold. researchgate.netacs.orgnih.gov
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. researchgate.netacs.orgnih.gov This allows for the mapping of the carbon skeleton by connecting different spin systems. For instance, the correlation of the N9-H proton to purine carbons C4 and C8 can confirm the tautomeric form and connectivity within the ring system. It is also invaluable for identifying quaternary carbons (those with no attached protons), such as C2, C5, C6, and C8 in the title compound, by observing their correlations to nearby protons. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, irrespective of bond connectivity. researchgate.netnih.gov NOESY is particularly useful for determining regiochemistry and stereochemistry. For example, in N-substituted purine derivatives, a NOESY correlation between the protons of the substituent and the H8 proton of the purine ring can help confirm an N7-substitution over an N9-substitution. nih.gov
The following table presents predicted NMR chemical shifts for 8-Bromo-2,6-dichloro-9H-purine, based on data from analogous substituted purines.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C2 | - | ~154 | N/A |
| C4 | - | ~152 | N9-H |
| C5 | - | ~125 | N9-H |
| C6 | - | ~151 | N/A |
| C8 | - | ~142 | N9-H |
| N9-H | ~14.0 (broad singlet) | - | C4, C5, C8 |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.
The alkylation or substitution of the purine ring can occur at different nitrogen atoms, commonly leading to a mixture of N7 and N9 regioisomers. acs.org Differentiating between these isomers is a critical analytical challenge that is effectively solved using advanced NMR techniques. acs.orgnih.gov
A reliable method for distinguishing N7 and N9 isomers in 6-chloropurine (B14466) derivatives involves the analysis of the ¹³C NMR spectrum. acs.orgnih.gov Based on published data, the C5 carbon atom is significantly more shielded in N7-substituted isomers compared to their N9-substituted counterparts. acs.orgnih.gov
N9-alkylated 6-chloropurines: C5 chemical shift is approximately 132 ppm. acs.orgnih.gov
N7-alkylated 6-chloropurines: C5 chemical shift is approximately 123 ppm. nih.gov
HMBC spectroscopy provides definitive proof of regiochemistry. For an N9-substituted derivative, long-range correlations are expected from the substituent's protons to both C4 and C8 of the purine ring. Conversely, for an N7-isomer, these correlations would be observed to C5 and C8. acs.org Furthermore, 15N NMR spectroscopy can also be employed, as the electronic environment of the ring nitrogens, particularly N3, differs significantly between the two isomeric forms. capes.gov.bru-szeged.hu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 ppm. jst.go.jp This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₅HBr₂Cl₂N₄), HRMS can confirm this exact formula, distinguishing it from other potential structures with the same nominal mass. jst.go.jpevitachem.com A crucial confirmatory feature in the mass spectrum is the distinct isotopic pattern generated by the presence of bromine and chlorine atoms. The near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, combined with the 3:1 ratio of ³⁵Cl and ³⁷Cl isotopes, creates a characteristic multi-peak cluster for the molecular ion, which serves as a definitive signature for the compound's elemental composition.
Table: Predicted Isotopic Distribution for the Molecular Ion [M]⁺ of C₅HBrCl₂N₄
| m/z (Nominal) | Isotope Composition | Relative Abundance (%) |
|---|---|---|
| 266 | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 75.8 |
| 268 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁵Cl, ³⁷Cl | 100.0 |
| 270 | ⁸¹Br, ³⁵Cl, ³⁷Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | 47.9 |
| 272 | ⁸¹Br, ³⁷Cl, ³⁷Cl | 7.6 |
Note: Calculated for the molecular ion [C₅HBrCl₂N₄]⁺. Relative abundances are normalized to the most abundant peak.
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography (LC-MS). It is particularly well-suited for analyzing polar, thermally labile molecules like purine derivatives. jst.go.jpacs.org ESI-MS typically generates protonated molecules, such as [M+H]⁺, providing clear molecular weight information. jst.go.jpacs.orgnih.gov For instance, in the analysis of various substituted purines, the observation of the [M+H]⁺ ion is routinely reported as the primary method of confirming the molecular weight of the synthesized compounds. acs.orgnih.gov
Chromatographic Purity Assessment and Separation Techniques
The synthesis of this compound and its derivatives invariably produces a crude product that requires purification and subsequent purity analysis. evitachem.com
For purification, flash column chromatography using silica (B1680970) gel is a standard method. google.comgoogle.com The choice of solvent system (eluent) is optimized to effectively separate the desired product from starting materials and by-products. Reaction progress is often monitored using Thin Layer Chromatography (TLC). google.com
For the assessment of final product purity, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. acs.orgnih.govnih.gov Specifically, Reverse-Phase HPLC (RP-HPLC) is common for purine derivatives. acs.orgnih.gov A typical setup involves:
Column: A C18 stationary phase. nih.gov
Mobile Phase: A gradient system of water and an organic solvent, usually acetonitrile (B52724). acs.orgnih.govnih.gov
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. nih.gov
Detection: A UV detector set to a wavelength where the purine ring absorbs strongly (e.g., 240-260 nm). acs.orgnih.gov
The purity of the compound is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For compounds intended for biological screening, a purity of >95% or >98% is typically required. acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
The development of robust HPLC methods is critical for determining the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions. Reverse-phase HPLC (RP-HPLC) is a commonly utilized technique for these halogenated purines. Method development involves the optimization of several parameters to achieve adequate separation of the target compound from starting materials, byproducts, and impurities.
Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For purine derivatives, C18 columns are frequently employed as the stationary phase. rsc.org The mobile phase typically consists of a mixture of an aqueous component (often with a modifying agent like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
Detailed research findings from studies on related purine derivatives illustrate typical HPLC conditions. For instance, the analysis of various 6-substituted-9H-purine derivatives has been performed using RP-HPLC with gradient elution. acs.orgnih.gov A common approach involves a gradient running from a low to a high concentration of the organic solvent. acs.orgnih.gov Detection is often carried out using a UV detector, with wavelengths around 240 nm being effective for these chromophoric molecules. acs.orgnih.gov
Table 1: Example HPLC Parameters for Purine Derivative Analysis
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | Reverse-Phase C18 | rsc.org |
| Mobile Phase A | Water | acs.orgnih.gov |
| Mobile Phase B | Acetonitrile | acs.orgnih.gov |
| Gradient | 5% B to 100% B | acs.orgnih.gov |
| Flow Rate | 1-4 mL/min | acs.orgnih.gov |
Preparative Chromatography for Compound Isolation
Following synthesis, this compound must be isolated and purified from the crude reaction mixture. smolecule.comevitachem.com Preparative chromatography is the cornerstone of this purification process. smolecule.comevitachem.com Depending on the scale and the nature of impurities, different techniques are used.
For laboratory-scale synthesis, silica gel column chromatography is a standard method. mdpi.commdpi.com The crude product is loaded onto a silica gel column, and a solvent system (eluent), typically a mixture of non-polar and polar solvents like ethyl acetate (B1210297) and petroleum ether, is passed through the column to separate the components based on their polarity.
For more challenging separations or for obtaining very high purity material, preparative HPLC is utilized. google.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. The fractions containing the pure compound are collected as they elute from the column. google.com In some procedures, a sequence of purification steps, such as extraction followed by flash silica chromatography or direct purification by preparative medium pressure liquid chromatography, is employed to achieve the desired purity. google.com
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of this compound and its derivatives at a molecular level. These methods complement experimental data, offering insights into electronic structure, molecular geometry, and potential biological interactions.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to purine derivatives to calculate optimized geometries, energies, and various electronic properties. rsc.orgrsc.org By optimizing the ground-state geometry, researchers can predict the most stable three-dimensional conformation of the molecule. semanticscholar.org
Studies on substituted purines often use DFT methods like B3LYP or B97D3 with specific basis sets (e.g., 6-31G(d,p) or aug-cc-pvdz) to analyze the effects of different substituents on the purine ring. rsc.orgsemanticscholar.org These calculations can reveal how the bromine and chlorine atoms in this compound influence the electron distribution and reactivity of the purine core. rsc.org Furthermore, DFT calculations are crucial for understanding hydrogen-bonding interactions, which are vital for the biological activity of many purine analogs. nih.gov The interaction energies and geometries of purine derivatives complexed with other molecules can be accurately analyzed, providing a theoretical basis for experimental observations. nih.gov
Table 2: Common DFT Methods and Basis Sets for Purine Analysis
| Method | Basis Set | Application | Source |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Ground-state geometry optimization | semanticscholar.org |
| B97D3 | aug-cc-pvdz | Study of substituent effects | rsc.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For derivatives of this compound, docking simulations are used to explore and predict their interactions with potential biological targets, such as enzymes or receptors. mdpi.comacs.org
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on purine derivatives have revealed the importance of the purine ring's N-7 atom in forming hydrogen bonds with specific amino acid residues like tyrosine in a receptor's binding site. mdpi.com Induced Fit Docking protocols can also be employed to account for the flexibility of the protein's binding pocket, which may undergo conformational changes upon ligand binding. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For purine derivatives, 3D-QSAR studies are conducted to understand the structural requirements for a specific biological effect, such as cytotoxicity against cancer cells. imtm.cz
In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electronic fields around them are calculated. imtm.cz Statistical methods are then used to build a model that correlates variations in these fields with changes in biological activity. Such models have shown that for certain series of 2,6,9-trisubstituted purines, steric properties have a greater influence on cytotoxicity than electronic properties. imtm.cz These models can guide the design of new, more potent derivatives by highlighting regions of the molecule where modifications are likely to enhance activity. For instance, a QSAR analysis might conclude that bulky substituents at one position are unfavorable, while an arylpiperazinyl group at another position is beneficial for activity. imtm.cz
Research on Pharmacological and Biological Applications of 8 Bromo 2,6 Dichloro 9h Purine Derivatives
Anticancer Research Perspectives and Mechanisms
The purine (B94841) structure is fundamental to cellular life, forming the basis of DNA, RNA, and energy-carrying molecules like ATP. Consequently, purine analogs have long been a cornerstone of anticancer therapy, acting as antimetabolites to disrupt the rapid proliferation of cancer cells. Derivatives of 8-Bromo-2,6-dichloro-9H-purine build upon this legacy, serving as a versatile starting point for creating compounds that interfere with cancer cell growth and survival through various mechanisms.
Inhibition of Cancer Cell Proliferation in In Vitro Models
A primary strategy in anticancer drug discovery is the direct inhibition of cancer cell growth. Derivatives of 2,6-dichloro-purine, often further substituted at the 8- and 9-positions, have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings.
Notably, 2,6,9-trisubstituted purine derivatives have shown significant inhibitory effects against leukemia and lymphoma cells. Studies have documented the high cytotoxicity of certain derivatives on cell lines such as K562 (chronic myelogenous leukemia), CEM (T-cell acute lymphoblastic leukemia), Ramos (Burkitt's lymphoma), and MV4-11 (acute myeloid leukemia), with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.24 to 7.62 μM aacrjournals.org. Further research has confirmed the ability of these compounds to suppress the proliferation of HL60 (promyelocytic leukemia), MV4-11, CEM, K562, and Ramos cells at low micromolar concentrations acs.orgnih.gov.
The activity of these compounds extends to solid tumors as well. For instance, ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has been identified as a potent cytotoxic agent against the MCF-7 breast cancer cell line, showing IC50 values in the single-digit micromolar range. The table below summarizes the inhibitory concentrations of selected purine derivatives, highlighting their efficacy across various cancer types.
| Cell Line | Cancer Type | Derivative Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 4-Methylbenzamide purine derivative | 1.42 - 1.52 |
| K562 | Chronic Myelogenous Leukemia | 4-Methylbenzamide purine derivative | 2.27 - 2.53 |
| MV4-11 | Acute Myeloid Leukemia | 2,6,9-Trisubstituted purine | 1.24 - 7.62 |
| CEM | T-cell Acute Lymphoblastic Leukemia | 2,6,9-Trisubstituted purine | 1.24 - 7.62 |
| Ramos | Burkitt's Lymphoma | 2,6,9-Trisubstituted purine | 1.24 - 7.62 |
| MCF-7 | Breast Adenocarcinoma | Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | < 10 |
This table presents a selection of reported IC50 values for different derivatives and is not exhaustive.
Interference with Cellular Signaling Pathways
Beyond direct cytotoxicity, a key area of research is understanding how these compounds disrupt the internal signaling networks that govern cancer cell behavior. Many derivatives of the this compound scaffold have been shown to induce apoptosis, or programmed cell death, a critical process that is often evaded by cancer cells.
Research indicates that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis ijpp.org.in. One of the crucial pathways implicated is the p53 signaling pathway, which acts as a primary regulator of the cell cycle and can trigger apoptosis in response to cellular stress or DNA damage ijpp.org.in. The activation of this pathway by purine derivatives can force cancer cells to undergo self-destruction.
Furthermore, studies on 2,6,9-trisubstituted purines have demonstrated that these molecules can cause cell cycle arrest. By halting the cell division process, typically at the S-phase or G2/M checkpoint, these compounds prevent the cancer cell from replicating its DNA and dividing, ultimately leading to apoptosis.
Modulatory Effects on Nucleotide Metabolism and DNA Synthesis Enzymes
Cancer's hallmark of rapid, uncontrolled proliferation places immense demand on the cell's machinery for producing the building blocks of DNA. This dependency on nucleotide metabolism, particularly the de novo purine synthesis pathway, presents a strategic vulnerability. This pathway is a multi-step process that builds purines from simpler molecules and is often upregulated in cancer cells to fuel their growth.
This compound, as a purine analog, serves as a lead compound for designing molecules that can interfere with this critical metabolic pathway ijpp.org.in. The strategy involves creating derivatives that mimic natural purines, thereby acting as competitive inhibitors for the enzymes involved in DNA synthesis and the broader purine metabolic network. Research has shown that disrupting the supply of purine nucleotides can slow DNA repair and sensitize cancer cells to other treatments nih.gov. While direct enzymatic inhibition studies on this compound itself are specific, the principle of using purine analogs to disrupt nucleotide metabolism is a well-established anticancer strategy.
Targeted Inhibition of Cyclin-Dependent Kinases (CDKs)
A more targeted approach in modern cancer therapy is the inhibition of specific proteins that drive cancer progression. Cyclin-dependent kinases (CDKs) are a family of enzymes that control the cell cycle and transcription. The dysregulation of CDKs is a common feature in many cancers.
Derivatives of 2,6-dichloropurine (B15474) have been successfully developed as potent inhibitors of specific CDKs. Notably, 2,6,9-trisubstituted purines have been identified as effective inhibitors of the CDK12/cyclin K complex. This complex plays a crucial role in regulating transcriptional elongation by phosphorylating RNA Polymerase II. Inhibition of CDK12 can disrupt the expression of genes essential for the DNA damage response, making cancer cells more vulnerable to DNA-damaging agents and inducing cell death. This targeted approach represents a promising avenue for developing more precise and effective cancer therapies based on the purine scaffold.
Topoisomerase II Inhibition Strategies
DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is critical during replication and transcription. Topoisomerase II resolves tangled and overwound DNA by creating transient double-strand breaks, allowing DNA strands to pass through each other before resealing the break. Because of their critical role in rapidly dividing cells, these enzymes are a validated target for anticancer drugs mdpi.com. Drugs that inhibit topoisomerase II can trap the enzyme in its intermediate state, leading to permanent DNA double-strand breaks and triggering apoptosis.
While various chemical scaffolds have been identified as topoisomerase II inhibitors, research has also established substituted purines as a structural class of catalytic topoisomerase II inhibitors aacrjournals.org. Although studies specifically characterizing this compound derivatives as topoisomerase II inhibitors were not prominent in the reviewed literature, this mechanism remains a rational and important strategy in the broader development of purine-based anticancer agents.
Antimicrobial and Antiviral Research
The purine scaffold's importance is not limited to anticancer research. As purines are fundamental to the life cycles of viruses and bacteria, purine analogs have also been explored for antimicrobial and antiviral properties.
A number of purine derivatives have been evaluated for their antiviral properties against a range of DNA viruses. For example, certain phosphonylmethoxyalkyl derivatives of purines have demonstrated inhibitory activity against herpes simplex virus (HSV-1 and HSV-2), cytomegalovirus (CMV), and even the human immunodeficiency virus (HIV). This research underscores the potential of the purine core structure in the development of antiviral agents. However, specific investigations into the antimicrobial or antiviral activities of derivatives of this compound are not extensively documented in the current body of scientific literature.
In Vitro Efficacy Against Pathogenic Organisms (e.g., Plasmodium falciparum)
Derivatives of the purine scaffold have demonstrated notable activity against pathogenic organisms, particularly the malaria parasite, Plasmodium falciparum. The parasite relies on a purine salvage pathway for its survival, making enzymes in this pathway attractive targets for therapeutic intervention.
In a study evaluating a library of 81 purine derivatives, several compounds exhibited inhibitory effects on the growth of P. falciparum. Ten compounds were tested in dose-response assays, showing a range of potencies. The most effective compounds identified were purine derivatives 33 and 76, which displayed the highest activity against the parasite. nih.gov The research highlighted the potential of the purine core structure as a foundation for developing novel antimalarial agents.
| Compound | IC50 (µM) |
|---|---|
| Compound 76 | 18.27 |
| Compound 33 | 19.19 |
Enzyme Targets in Parasitic Systems (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase)
The primary mechanism for the anti-parasitic action of many purine derivatives is the inhibition of key enzymes in the purine salvage pathway. Plasmodium species are incapable of synthesizing purines de novo and depend on salvaging them from their host. acs.orgacs.org A critical enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), also referred to as Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) in the parasite. acs.orgacs.org
Inhibition of HGPRT disrupts the parasite's ability to synthesize nucleotides, which are essential for its growth and replication. acs.orgacs.org This makes HGPRT a prime target for the development of antimalarial drugs. Structural studies, including in-silico docking, have shown that purine-based inhibitors can fit into the purine-binding site of the enzyme. acs.orgacs.org These inhibitors form crucial interactions with key amino acid residues such as Asp148, Phe197, and Val198, effectively blocking the enzyme's function. acs.orgacs.org The development of compounds that selectively inhibit the parasite's HGPRT over the human equivalent is a key strategy in designing effective and non-toxic antimalarial therapies. frontiersin.org
Modulation of Protein-Protein Interactions and Enzyme Activities
Derivatives of this compound have been extensively explored as modulators of various protein-protein interactions and enzyme activities that are critical in human cellular processes, including epigenetic regulation and signal transduction.
Histone Deacetylase (HDAC) Inhibitory Potential
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov The purine scaffold has been utilized to design potent HDAC inhibitors.
In one study, a series of purin-based derivatives were synthesized as dual inhibitors of HDACs and cyclin-dependent kinases (CDKs). The lead compound from this series, compound 6d, demonstrated potent inhibitory activity against HDAC1. nih.gov Another investigation focused on developing substituted purine hydroxamic acids as novel HDAC inhibitors. This effort led to the identification of compound 5r, which showed superior inhibitory activity against HDAC1 and HDAC2 when compared to the approved drug SAHA (Vorinostat). rsc.org
| Compound | Target | IC50 |
|---|---|---|
| Compound 6d | HDAC1 | 5.8 nM |
| Compound 5r | HDAC1/2 | 0.075 µM |
| SAHA (Reference) | HDAC1/2 | 0.14 µM |
Bromodomain Binding Affinity and Selectivity (e.g., BRD9, YTHDC1)
Bromodomains are protein interaction modules that recognize acetylated lysine residues, playing a key role in the regulation of gene transcription. The 9H-purine scaffold has emerged as a valuable template for developing inhibitors of these epigenetic "reader" domains.
Significant research has focused on targeting the bromodomain of BRD9. The 2-amine-9H-purine scaffold was identified as a starting point and was developed through structure-based design into potent, nanomolar ligands for the BRD9 bromodomain. nih.govnih.gov These inhibitors, such as BI-7273 and BI-9564, exhibit selectivity for BRD9 over other bromodomains like BRD4. nih.gov The binding of these purine-based ligands to BRD9 can induce a significant conformational change in the binding pocket, a mechanism known as "induced-fit". acs.orgacs.orgnih.govnih.gov
Furthermore, the purine scaffold has been instrumental in targeting other reader domains. Starting with 2,6-dichloropurine, a medicinal chemistry campaign led to the development of a highly potent and selective inhibitor of YTHDC1, a reader protein for N6-methyladenosine (m6A) RNA modifications. The optimized compound 40 demonstrated a strong binding affinity for YTHDC1. nih.gov
| Compound | Target | Binding Affinity (Kd) |
|---|---|---|
| Compound 40 | YTHDC1 | 49 nM |
Adenosine (B11128) Receptor Antagonism (e.g., A2A Adenosine Receptor)
Adenosine receptors, particularly the A2A subtype, are G-protein coupled receptors involved in various physiological processes and are considered important therapeutic targets for neurodegenerative disorders. Purines, being structurally related to the endogenous ligand adenosine, are a natural starting point for designing receptor antagonists.
The presence of a bromine atom at the 8-position of the purine ring has been shown to generally enhance the interaction with adenosine receptors, especially the A2A subtype. nih.gov Synthetic efforts starting from 2,6-dichloropurine have yielded potent A2A adenosine receptor (A2AAR) antagonists. rsc.org Further modifications have led to the development of 9-ethyl-2,8-disubstituted adenine (B156593) derivatives with A2AAR binding affinities in the low nanomolar range, demonstrating their potential for treating conditions like Parkinson's disease in preclinical models. nih.gov
Toll-like Receptor (TLR) Ligand Conjugates as Immunomodulators
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7 and TLR8, in particular, recognize purine-rich single-stranded RNA, triggering antiviral immune responses. nih.gov This has led to the exploration of purine-based molecules as modulators of TLR signaling.
The purine scaffold has been used to design both agonists and antagonists for TLR7. nih.govnih.gov For immunomodulatory applications, these purine-based ligands can be conjugated to other molecules, such as peptides, to create targeted therapies. For instance, an 8-oxoadenine derivative, a close relative of the purine core, was conjugated to a T-cell peptide from a major allergen. nih.gov This conjugate was shown to interact with dendritic cells, inducing their maturation and directing the immune response, highlighting the potential of purine-TLR ligand conjugates as immunomodulators for applications in immunotherapy. nih.gov
Selectivity for Endoplasmic Reticulum Hsp90 Paralog Grp94
Derivatives of this compound serve as a foundational scaffold in the development of selective inhibitors for Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum-resident member of the 90 kDa heat shock protein (Hsp90) family. nih.gov The selectivity of these purine-based compounds for Grp94 over its cytosolic paralogs, such as Hsp90α, is attributed to structural differences in their ATP-binding pockets. nih.govnih.gov
A key feature of Grp94 is the presence of a unique allosteric pocket, referred to as "Site 2," within its N-terminal binding site. nih.gov This pocket is accessible in Grp94 but is blocked in other Hsp90 paralogs. nih.gov The design of Grp94-selective inhibitors leverages this structural distinction. The purine core of the inhibitor occupies the primary adenine-binding site, mimicking the natural ligand ATP. nih.gov Substituents at the 8-position of the purine ring, such as aryl groups connected via a linker, can then be tailored to fit into the adjacent Site 2. nih.gov
The 8-bromo substituent on the purine is a crucial chemical handle that allows for the synthesis of these selective derivatives through cross-coupling reactions. nih.gov For instance, purine-based compounds with an 8-arylsulfanyl group have been developed, where the flexibly-attached aryl group is designed to occupy Site 2 in Grp94. nih.gov This specific interaction results in a significantly higher binding affinity for Grp94 compared to other Hsp90s, leading to paralog selectivity. nih.gov The ability to modify the 8-position of the purine scaffold is therefore central to achieving selectivity for Grp94.
| Feature | Grp94 | Cytosolic Hsp90 | Rationale for Selectivity |
| Binding Pocket | Contains an accessible allosteric pocket ("Site 2") adjacent to the ATP-binding site. | Lacks an accessible "Site 2". | The 8-position substituent of the purine inhibitor can bind to "Site 2" in Grp94, an interaction not possible with cytosolic Hsp90. nih.govnih.gov |
| Inhibitor Binding | The purine core binds to the adenine site, while the 8-position substituent occupies "Site 2". nih.gov | The inhibitor can only bind to the primary adenine site. | The additional binding interaction in Grp94 leads to higher affinity and selectivity. nih.gov |
Applications in Biochemical Pathway Elucidation
The chemical structure of this compound makes it a valuable tool for studying biochemical pathways, particularly those involving purine metabolism and enzyme interactions. evitachem.com Its purine core mimics endogenous purines, while the halogen substituents provide sites for modification and alter its reactivity, allowing it to be used as a chemical probe. evitachem.comsmolecule.com
Investigation of Purine Metabolism Pathways
Halogenated purines, including derivatives of 2,6-dichloropurine, are utilized as precursors in the synthesis of radiolabelled compounds to investigate purine metabolism. The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine highlights a method for incorporating a radioactive isotope into the purine core. researchgate.net
This radiolabelling is critical for tracer studies, where the metabolic fate of the compound can be tracked and analyzed. By introducing the ¹⁴C-labelled purine into a biological system, researchers can follow its uptake, distribution, and conversion into various metabolites. This technique provides insights into the complex network of enzymes and pathways involved in purine synthesis and degradation. researchgate.net Such studies are essential for understanding both normal cellular physiology and the dysregulation of purine metabolism that occurs in various diseases.
Role as Biochemical Tools for Enzyme Interaction Studies
This compound and its analogs serve as versatile biochemical tools for studying enzyme-ligand interactions. evitachem.com The purine scaffold allows these compounds to interact with the active sites of enzymes that naturally bind purine-containing substrates or cofactors, such as kinases and dehydrogenases. smolecule.com
The presence of bromine and chlorine atoms significantly influences the compound's electronic properties and steric profile. evitachem.com This allows it to act as a modulator, either inhibiting or activating enzyme function, which can help in elucidating the enzyme's mechanism of action. smolecule.com Researchers can study how modifications at the 2-, 6-, and 8-positions affect binding affinity and enzyme kinetics. smolecule.com This information is crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity and can guide the design of more potent and specific enzyme inhibitors for therapeutic purposes. evitachem.com
| Application | Methodology | Purpose |
| Enzyme Kinetics | Introducing the compound into enzyme assays and measuring changes in reaction rates. | To determine if the compound acts as an inhibitor, activator, or has no effect on enzyme activity. smolecule.com |
| Binding Affinity Studies | Using techniques like Isothermal Titration Calorimetry (ITC) or fluorescence polarization to measure the strength of the interaction between the compound and a target enzyme. | To quantify the binding affinity (e.g., Kd) and understand the thermodynamics of the interaction. nih.gov |
| Structure-Activity Relationship (SAR) | Synthesizing a series of analogs with different substituents at the 2, 6, and 8-positions and evaluating their impact on enzyme interaction. | To identify the key structural features required for potent and selective enzyme modulation. evitachem.comsmolecule.com |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd for 8 Bromo 2,6 Dichloro 9h Purine Analogues
Correlating Substituent Effects on Biological Activity
The biological activity of purine (B94841) analogues is highly dependent on the nature and position of substituents on the heterocyclic core. Modifications at the C2, C6, and C8 positions, as well as the N9 position, profoundly influence the molecule's electronic properties, steric profile, and ability to interact with target proteins.
The halogens at the C2, C6, and C8 positions of the purine ring are not merely passive placeholders; they are key determinants of reactivity and biological function. The C6 position is generally the most reactive among di- or trihalogenated purines, making it a primary site for nucleophilic substitution. researchgate.net This allows for the introduction of a wide array of functional groups, including amines, which can significantly alter the compound's interaction with its biological target.
Studies on various purine-based compounds have shown that substitutions at the C6 position with amino groups often lead to compounds that activate enzymes, whereas similar substitutions at the C2 position tend to produce inhibitors. nih.gov For example, in the context of adenosine (B11128) receptor ligands, introducing a phenethylamino group at the C2 or C6 position can enhance binding affinity for the A2B receptor subtype. nih.gov
The bromine atom at the C8 position also plays a crucial role. Research has demonstrated that an 8-bromo substituent can increase affinity for multiple adenosine receptor subtypes compared to the unsubstituted parent compound. nih.gov The electronic influence of substituents is also position-dependent; modifications at the C8 position have been found to exert a stronger influence on the electronic structure of the purine core than substitutions at the C2 position. acs.org This highlights the importance of the C8 position in fine-tuning the molecule's properties for optimal target engagement.
The differential reactivity and electronic influence of these positions allow for the strategic development of analogues. For instance, a 2,6-dichloropurine (B15474) can be selectively modified at the C6 position, leaving the C2-chloro and C8-bromo groups available for subsequent reactions or for direct interaction with the target protein. researchgate.net
| Compound/Analogue | Position of Substitution | Substituent Group | Observed Effect on Biological Activity |
| 9-Ethylpurine Derivative | C2 and C6 | Phenethylamino | Improved affinity at A2B adenosine receptors. nih.gov |
| 9-Ethyladenine | C8 | Bromo | Showed higher affinity for all adenosine receptor subtypes compared to the parent compound. nih.gov |
| Purine Analogue | C6 | General Substituent | Usually generates an enzyme activator. nih.gov |
| Purine Analogue | C2 | General Substituent | Usually generates an enzyme inhibitor. nih.gov |
Substitution at the N9 position of the purine ring is a critical strategy for modulating receptor binding and pharmacokinetic properties. The N9 substituent extends into the solvent-exposed region or a specific sub-pocket of the binding site, and its size, shape, and chemical nature can dictate both potency and selectivity.
In the development of adenosine receptor antagonists, the addition of a simple ethyl group at the N9 position of 8-bromoadenine (B57524) resulted in a compound with high affinity for A2A and A2B subtypes. nih.gov Further exploration showed that varying the N9 substituent is a key factor in achieving selectivity across different receptor subtypes.
More complex aryl groups at the N9 position have been shown to significantly affect the binding affinities of purine derivatives. In the context of HIV-1 inhibitors, specific aryl groups at N9 were found to be crucial for the interaction with TAR RNA. nih.gov Similarly, a series of 9-(arenethenyl)purine inhibitors targeting Src and Abl kinases demonstrated that modifications to the N9 aryl moiety are essential for potency. acs.org For instance, replacing a metabolically liable methyl group with a more stable cyclopropyl (B3062369) group on the N9-substituent maintained kinase potency while significantly improving oral bioavailability. acs.org This underscores the dual role of the N9 position in influencing both target interaction and drug-like properties.
| Compound Series | N-9 Substituent | Target | Key Finding |
| 9-Ethylpurine Derivatives | Ethyl | Adenosine Receptors | Conferred high affinity for A2A and A2B receptor subtypes. nih.gov |
| Purine Derivatives | Aryl Groups | HIV-1 Tat-TAR | N9-aryl groups affected binding affinities and showed specificity for TAR RNA. nih.gov |
| 9-(Arenethenyl)purines | Cyclopropylamine | Src/Abl Kinase | Maintained target potency while improving metabolic stability and oral bioavailability. acs.org |
Molecular Interactions and Binding Modes
The biological effect of 8-Bromo-2,6-dichloro-9H-purine analogues is ultimately determined by their precise interactions within the binding site of a target protein. Understanding these interactions at a molecular level through techniques like X-ray crystallography and computational modeling is fundamental to structure-based drug design.
Hydrogen bonds are primary drivers of affinity and specificity in protein-ligand interactions. The purine core itself is rich in hydrogen bond donors and acceptors, particularly the nitrogen atoms at positions N1, N3, N7, and the exocyclic amine, if present. The stability of these interactions depends heavily on the geometry of the complex. nih.gov
Purine derivatives can form hydrogen bonds through different faces of the molecule, often described by Watson-Crick or Hoogsteen pairing geometries. nih.govacs.org In many protein-ligand complexes, the N7 nitrogen of the purine ring is a key interaction point. For example, potent dual Src/Abl kinase inhibitors based on a 9-substituted purine core form a critical hydrogen bond with the kinase hinge region through the purine N7 atom. acs.org The ability of 8-substituted purines to form these networks is crucial; substitutions can modulate the electronic character of the ring and influence the strength and geometry of these hydrogen bonds. nih.gov The specific network formed dictates the orientation of the inhibitor in the active site, ensuring that other parts of the molecule are positioned correctly for further interactions. acs.org
The binding of a ligand to a protein is not always a simple "lock-and-key" event. In many cases, the initial interaction induces a conformational change in the protein, a phenomenon known as induced fit. britannica.comnih.gov This mutual adjustment of ligand and protein optimizes the binding interface, often leading to a more stable complex and enabling catalysis or inhibition.
Purine analogues have been shown to induce significant conformational changes in their target proteins. For example, the binding of a pyrimidine (B1678525) nucleotide to DNA polymerase ι forces a template purine to switch from its normal anti conformation to a syn conformation. nih.gov This change is necessary to accommodate the formation of a Hoogsteen base pair, which has a different geometry than a standard Watson-Crick pair, within the constrained active site. nih.gov This induced-fit mechanism ensures the correct positioning of the substrate for the enzymatic reaction. The flexibility of both the ligand and the protein active site is therefore a critical component of molecular recognition and a key consideration in drug design. nih.gov
Comparative Analysis with Related Purine Scaffolds
The purine core is a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous therapeutic agents due to its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net The specific substitution pattern on the purine ring dictates the compound's selectivity and potency. The this compound structure represents a key starting point for chemical exploration, with the halogens at positions 2, 6, and 8 serving as versatile handles for synthetic modification and as key interaction points with target proteins.
Evaluation of Structural Similarities and Pharmacological Differences
The pharmacological profile of purine analogues is highly sensitive to the nature and position of substituents. A comparative analysis of the this compound scaffold with other related purine structures highlights the distinct roles of different functional groups.
For instance, in the context of bromodomain inhibition, the 2,6-dichloro-9H-purine scaffold itself has been investigated as a potential template. acs.org Molecular modeling studies suggest that the two chloro groups can adopt different orientations within the acetyl-lysine (Kac) binding site of bromodomains like BRD4(1). acs.org However, the 2-amino-6-bromo-9H-purine scaffold was identified as a more promising starting point for developing potent and selective inhibitors of the BRD9 bromodomain. acs.org This suggests that replacing the C2-chlorine with an amino group fundamentally alters the binding mode and selectivity profile. The amino group can engage in crucial hydrogen bonding interactions, while the C6-bromo substituent can be directed towards the ZA-loop of the binding site, allowing for further optimization with aryl derivatives. acs.org
In the development of inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, SAR studies on C8-substituted purine analogues have shown a general preference for chlorine as a substituent on an aryl ring at the C8 position. nih.gov While bromine was found to be a tolerable substitute for chlorine, other groups such as –OCH3, –OCF3, –CF3, –CN, or –CH3 generally resulted in decreased activity. nih.gov This indicates that the size, lipophilicity, and electronic properties of the halogen at this position are critical for optimal binding within the hydrophobic pocket of the target. nih.gov
Furthermore, research into 6,8,9-trisubstituted purine analogues as anticancer agents has demonstrated that compounds with a phenyl group at the C-8 position exhibit significant cytotoxic activity. nih.gov The combination of substituents at positions 6, 8, and 9 is crucial for efficacy. For example, derivatives of 9-cyclopentyl-8-(4-phenoxyphenyl)-6-(substituted-piperazin-1-yl)-9H-purine have shown potent cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine. nih.gov This underscores the pharmacological shift from bromodomain inhibition to anticancer activity based on the specific substitution pattern of the purine scaffold.
| Scaffold | Key Substituents | Pharmacological Target/Activity | Key Findings |
| 2,6-Dichloro-9H-purine | C2-Cl, C6-Cl | Bromodomains (e.g., BRD4) | Weak template; chloro functions can occupy the Kac binding site. acs.org |
| 2-Amino-6-bromo-9H-purine | C2-NH2, C6-Br | Bromodomains (e.g., BRD9) | Promising template for selective inhibitors; C2-amino group allows key interactions. acs.org |
| 8-Aryl-purine analogues | C8-Aryl (with Cl or Br) | Grp94 (Hsp90 paralog) | Chlorine and bromine on the C8-aryl ring are preferred for binding in a hydrophobic pocket. nih.gov |
| 6,8,9-Trisubstituted purines | C6-piperazine, C8-phenyl, C9-cyclopentyl | Anticancer (Cytotoxicity) | Potent cytotoxic activity against liver, colon, and breast cancer cells. nih.gov |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel core structures with improved potency, selectivity, or pharmacokinetic properties while retaining the essential binding interactions of the original lead compound. nih.govnih.govresearchgate.net
Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net In the context of purine analogues, this can be seen in the evaluation of different halogens. For example, the finding that bromine is a tolerable replacement for chlorine on the C8-aryl ring in Grp94 inhibitors is a classic example of halogen bioisosterism. nih.gov Another potential bioisosteric replacement explored in purine-based Hsp90 inhibitors is the exchange of the purine N3 nitrogen atom with a carbon atom, a modification intended to improve affinity. nih.gov
Scaffold hopping is a more drastic approach, involving the replacement of the entire core scaffold (in this case, the purine ring) with a chemically different moiety that maintains the original three-dimensional arrangement of key functional groups. nih.govresearchgate.net While specific examples of scaffold hopping directly from this compound were not detailed in the reviewed literature, the principle is widely applied in medicinal chemistry targeting kinases, GPCRs, and other targets where purine analogues are active. The goal is to move into novel chemical space to overcome issues like poor ADME properties, toxicity, or patent limitations associated with the original scaffold. nih.gov For instance, pyrazolo[1,5-a]-1,3,5-triazines have been synthesized as analogues of the purine-based compound myoseverin, demonstrating the exploration of alternative heterocyclic systems to mimic the biological activity of a purine core. researchgate.net This conceptual leap from one heterocyclic system to another embodies the strategy of scaffold hopping.
These design strategies are integral to the iterative process of lead optimization, allowing medicinal chemists to fine-tune the properties of a lead compound and to discover new chemotypes with potentially superior therapeutic profiles.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Contributions
While specific, in-depth academic studies focusing exclusively on 8-Bromo-2,6-dichloro-9H-purine are limited, its scientific contribution lies in its potential as a versatile synthetic building block. The key understanding of its utility is derived from extensive research on related halogenated purines.
The primary academic contribution concerning such polysubstituted purines is the establishment of their differential reactivity. The purine (B94841) ring consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. nih.gov This electronic distribution dictates the regioselectivity of substitution reactions:
C6 Position: The chlorine atom at the C6 position is the most susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com
C2 Position: The chlorine atom at the C2 position is less reactive towards nucleophiles and typically requires harsher reaction conditions for displacement. mdpi.com
C8 Position: The bromine atom at the C8 position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. thieme.de
This predictable hierarchy of reactivity allows for a stepwise and controlled introduction of different functional groups, making this compound a valuable precursor for the synthesis of complex, trisubstituted purine libraries. Its existence as a commercially available reagent provides a practical starting point for such synthetic explorations.
| Property | Value |
|---|---|
| CAS Number | 1416372-76-3 |
| Molecular Formula | C₅HBrCl₂N₄ |
| Appearance | (Typically a solid) |
| Reactivity Centers | C2-Cl, C6-Cl, C8-Br, N9-H |
Unexplored Avenues in this compound Chemistry
The chemistry of this compound remains largely uncharted territory, offering numerous opportunities for novel chemical investigations.
Regioselective Functionalization: A primary unexplored avenue is the systematic and comprehensive study of its regioselective functionalization. Developing a robust playbook of reaction conditions that allows for the selective targeting of the C2, C6, or C8 position while preserving the other two would be a significant contribution. This would enable the planned synthesis of any desired isomer of a trisubstituted purine.
Sequential Multi-Reaction Protocols: Building on selective functionalization, the development of one-pot or sequential multi-step reactions without the need for intermediate purification would be highly valuable. For instance, a sequence involving a Suzuki coupling at C8, followed by a nucleophilic substitution at C6, and concluding with a C-H activation or a second nucleophilic substitution at C2 could rapidly generate molecular complexity.
Influence of N9-Substitution: The nature of the substituent at the N9 position is known to modulate the electronic properties and, consequently, the reactivity of the entire purine core. A systematic investigation into how different N9-substituents (e.g., alkyl, aryl, sugar moieties) influence the relative reactivity of the C2, C6, and C8 halogens is a critical and unexplored area.
Metal-Catalyzed and C-H Functionalization Reactions: While the C8-Br bond is a prime candidate for cross-coupling, the potential for direct C-H functionalization of its derivatives remains to be explored. Furthermore, investigating novel metal-catalyzed reactions beyond the standard cross-couplings could uncover new synthetic pathways.
Prospective Research on Novel Therapeutic and Chemical Applications
The structural framework of this compound makes it an ideal starting point for discovering new molecules with significant biological or material applications.
Medicinal Chemistry and Drug Discovery: Purine derivatives are well-established as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are prominent targets in oncology. researchgate.net The 2,6,9-trisubstituted purine scaffold, in particular, has been identified in potent anticancer agents. researchgate.net this compound is an excellent precursor for generating libraries of novel trisubstituted purines for screening against various kinases and other therapeutic targets in cancer, virology, and inflammatory diseases. researchgate.netrsc.org
Chemical Biology Probes: The ability to selectively introduce different functionalities at three positions allows for the design of sophisticated chemical biology tools. For example, one position could be functionalized with a targeting moiety for a specific protein, another with a fluorescent reporter group, and the third with a photo-crosslinking group to study protein-ligand interactions.
Development of Novel Materials: The rigid, planar, and heteroatom-rich structure of the purine core suggests potential applications in materials science. Derivatives of this compound could be investigated as building blocks for organic semiconductors, polymers with unique electronic properties, or supramolecular assemblies.
Methodological Advancements in Synthesis and Characterization
Future research should also focus on improving the methods used to synthesize and analyze this compound and its derivatives.
Advanced Synthesis Techniques: There is a need to develop more efficient, scalable, and environmentally friendly synthetic routes to this compound itself. Furthermore, the application of modern synthetic technologies like microwave-assisted synthesis and continuous flow chemistry to its derivatization could significantly accelerate the discovery process by reducing reaction times and improving yields. mdpi.com
Computational Chemistry: Theoretical and computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity of each halogenated position under various conditions. This would provide a rational basis for designing synthetic strategies and avoiding trial-and-error approaches.
Advanced Characterization: The unambiguous characterization of the resulting isomers from substitution reactions is critical. Advanced analytical techniques, including two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy and single-crystal X-ray crystallography, will be essential to confirm the regiochemistry of new derivatives and to understand their three-dimensional structure and intermolecular interactions.
Q & A
Basic Question: How can researchers optimize the synthesis of 8-Bromo-2,6-dichloro-9H-purine to improve yield and purity?
Methodological Answer:
Synthetic optimization should follow a factorial design approach to isolate critical variables (e.g., reaction temperature, solvent polarity, and stoichiometry of halogenating agents). For example:
- Independent Variables: Temperature (40–100°C), bromine equivalents (1.0–2.5 mol), reaction time (6–24 h).
- Dependent Variables: Yield (%), purity (HPLC analysis), byproduct formation.
A pre-experimental screening (e.g., Plackett-Burman design) can identify dominant factors, followed by response surface methodology (RSM) to model interactions . Validate results using NMR and mass spectrometry to confirm structural integrity .
Advanced Question: What strategies resolve contradictions in observed reactivity of this compound across different solvents?
Methodological Answer:
Contradictions often arise from solvent-specific electronic effects (e.g., polar aprotic vs. protic solvents). To address this:
Theoretical Framework: Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Computational tools like Gaussian or COMSOL Multiphysics can simulate solvent interactions .
Experimental Validation: Conduct kinetic studies in DMSO, THF, and water. Monitor reaction progress via in-situ FTIR to track intermediate formation.
Data Reconciliation: Use multivariate analysis (e.g., PCA) to correlate solvent polarity indices with reaction outcomes .
Basic Question: What analytical techniques are essential for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Elucidation: High-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns. Compare with PubChem’s spectral library for halogenated purines .
- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for trace impurities.
- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Question: How can researchers design experiments to probe the compound’s role in inhibiting specific kinase pathways?
Methodological Answer:
Hypothesis-Driven Design: Link to kinase inhibition theory (e.g., ATP-binding pocket competition). Use molecular docking (AutoDock Vina) to predict binding affinities .
In Vitro Assays:
- Enzymatic Activity: Measure IC₅₀ values via fluorescence-based kinase assays (e.g., ADP-Glo™).
- Selectivity Screening: Test against a panel of 50+ kinases to identify off-target effects.
Data Interpretation: Apply hierarchical clustering to group kinases by inhibition profiles .
Basic Question: What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water partitioning to remove polar byproducts.
- Column Chromatography: Optimize silica gel columns with gradient elution (hexane:EtOAc 10:1 → 3:1).
- Crystallization: Screen solvents (ethanol, acetonitrile) to obtain high-purity crystals. Monitor via PXRD .
Advanced Question: How can AI-driven tools enhance predictive modeling of the compound’s physicochemical properties?
Methodological Answer:
- Machine Learning Models: Train neural networks on datasets of halogenated purines to predict logP, solubility, and stability. Use platforms like Chemprop or DeepChem .
- Validation: Compare AI predictions with experimental data (e.g., shake-flask solubility tests).
- Iterative Refinement: Incorporate feedback loops to improve model accuracy for halogen-heavy molecules .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Assessment: Review SDS for acute toxicity (LD₅₀) and environmental impact.
- Engineering Controls: Use fume hoods for weighing and reactions.
- Waste Management: Neutralize halogenated waste with 10% sodium thiosulfate before disposal .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracking metabolic pathways of this compound?
Methodological Answer:
Synthetic Labeling: Incorporate ¹³C at the purine C8 position via modified Stille coupling.
In Vivo Tracing: Administer labeled compound to cell cultures; extract metabolites for LC-MS analysis.
Pathway Mapping: Use metabolic flux analysis (MFA) software (e.g., INCA) to quantify isotope enrichment .
Basic Question: What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using GraphPad Prism.
- Error Analysis: Calculate 95% confidence intervals for replicate experiments (n ≥ 3).
- Visualization: Generate heatmaps to compare toxicity across cell lines .
Advanced Question: How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions on this compound?
Methodological Answer:
Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
Experimental Probes: React with soft (e.g., thiols) vs. hard (e.g., amines) nucleophiles. Monitor regioselectivity via LC-MS/MS.
Theoretical Integration: Correlate results with Hammett σ constants and Taft steric parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
